molecular formula C7H9NO2 B1603992 methyl 1-methyl-1H-pyrrole-3-carboxylate CAS No. 40611-74-3

methyl 1-methyl-1H-pyrrole-3-carboxylate

Cat. No. B1603992
CAS RN: 40611-74-3
M. Wt: 139.15 g/mol
InChI Key: UNIFRBWRVMAKDB-UHFFFAOYSA-N
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Description

Methyl 1-methyl-1H-pyrrole-3-carboxylate (MPC) is a carboxylic acid derivative of pyrrole, which is an important heterocyclic compound found in many natural products and synthetic compounds. MPC is a colorless, tasteless and odorless solid that is insoluble in water and soluble in ethanol, methanol, and ether. It is used in the synthesis of various organic compounds, such as heterocyclic compounds, pharmaceuticals, and agrochemicals. MPC is also used as a reagent in the synthesis of various other compounds, such as pyrrolidine, piperidine, and piperazine derivatives.

Scientific Research Applications

Pharmaceutical Drug Synthesis

Methyl 1-methyl-1H-pyrrole-3-carboxylate: is a valuable intermediate in the synthesis of various pharmacologically active compounds. Its pyrrole core is a common motif in drugs exhibiting a wide range of biological activities, including antipsychotic, β-adrenergic antagonist, and anticancer properties . The compound’s ability to undergo diverse chemical reactions makes it an essential building block for medicinal chemists.

Antifungal Agent Development

The pyrrole derivative has been utilized in the synthesis of antifungal agents. Specifically, modifications of the pyrrole ring have led to the creation of compounds with significant antifungal properties, which are crucial in the development of new treatments for fungal infections .

Antibacterial Research

Research into antibacterial agents has also benefited from the use of Methyl 1-methyl-1H-pyrrole-3-carboxylate . The pyrrole structure is known to inhibit bacterial growth, and its derivatives are being explored for their potential as new antibacterial drugs .

Antimalarial Activity

Compounds derived from Methyl 1-methyl-1H-pyrrole-3-carboxylate have shown promise in antimalarial research. The pyrrole ring system’s versatility allows for the synthesis of molecules that can interfere with the life cycle of malaria-causing parasites .

Anticancer Research

The pyrrole ring is a component of several anticancer drugs. Derivatives of Methyl 1-methyl-1H-pyrrole-3-carboxylate are being studied for their potential to treat various forms of cancer, including leukemia and lymphoma, by interfering with cell proliferation and survival .

Anti-inflammatory Applications

The anti-inflammatory properties of pyrrole derivatives make Methyl 1-methyl-1H-pyrrole-3-carboxylate a candidate for the development of new anti-inflammatory medications. Its ability to modulate inflammatory pathways is of significant interest in pharmaceutical research .

Material Science

Beyond its biological applications, Methyl 1-methyl-1H-pyrrole-3-carboxylate is also used in material science. Its chemical structure can be incorporated into polymers and other materials to impart specific properties, such as conductivity or fluorescence .

Chemical Biology and Bioconjugation

In chemical biology, Methyl 1-methyl-1H-pyrrole-3-carboxylate serves as a versatile linker for bioconjugation strategies. It is used to attach biomolecules to various substrates, facilitating the study of biological processes and the development of diagnostic tools .

properties

IUPAC Name

methyl 1-methylpyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-8-4-3-6(5-8)7(9)10-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNIFRBWRVMAKDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20627970
Record name Methyl 1-methyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-methyl-1H-pyrrole-3-carboxylate

CAS RN

40611-74-3
Record name Methyl 1-methyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 9.52 g (0.0813 mole) of N-formylsarcosine prepared in the Reference Example 1, 25.56 g (0.304 mole) of methyl propiolate, and 65 ml of acetic anhydride was stirred using a magnetic stirrer over an oil bath at 130° C. for 24 hours. The reaction mixture was concentrated under vacuum. 30 ml of toluene was added to the residue and the mixture was evaporated under reduced pressure. This procedure was repeated to obtain a brown oily substance. This oily substance was distilled under vacuum to obtain 9.01 g (yield 79.6%) of a colorless or light-yellow oil of the title compound as fractions with a boiling point of 93°-96° C. at 4 mmHg.
Quantity
9.52 g
Type
reactant
Reaction Step One
Quantity
25.56 g
Type
reactant
Reaction Step Two
Quantity
65 mL
Type
reactant
Reaction Step Two
Yield
79.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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